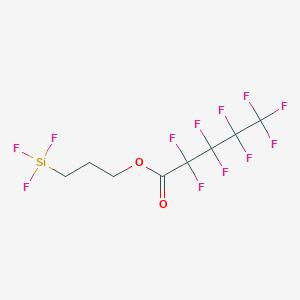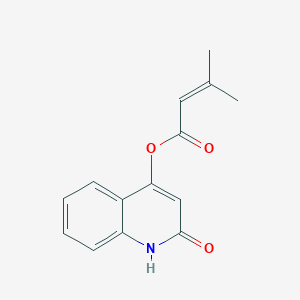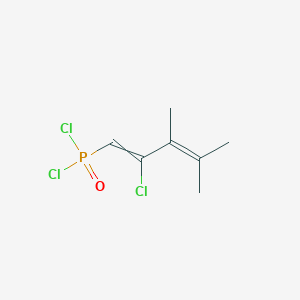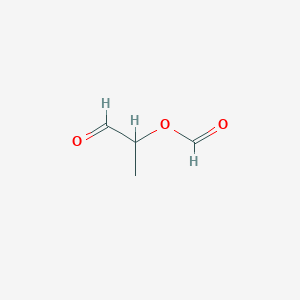![molecular formula C23H40O2 B14368859 {Bis[(octan-2-yl)oxy]methyl}benzene CAS No. 92489-67-3](/img/structure/B14368859.png)
{Bis[(octan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bis[(octan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with two octan-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with octan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octan-2-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {Bis[(octan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {Bis[(octan-2-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules. Its hydrophobic nature makes it suitable for studying membrane interactions and protein-ligand binding.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceutical agents. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used as a solvent or additive in the formulation of various products, including coatings, adhesives, and lubricants.
Mecanismo De Acción
The mechanism of action of {Bis[(octan-2-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, while the octan-2-yloxy groups can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Similar structure but lacks the octan-2-yloxy groups.
Benzyl chloride: Precursor in the synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene.
Octan-2-ol: Alcohol used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of two long-chain alkoxy groups attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules.
Propiedades
Número CAS |
92489-67-3 |
|---|---|
Fórmula molecular |
C23H40O2 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
di(octan-2-yloxy)methylbenzene |
InChI |
InChI=1S/C23H40O2/c1-5-7-9-12-16-20(3)24-23(22-18-14-11-15-19-22)25-21(4)17-13-10-8-6-2/h11,14-15,18-21,23H,5-10,12-13,16-17H2,1-4H3 |
Clave InChI |
AZTKZXJFEWMMLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(C1=CC=CC=C1)OC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
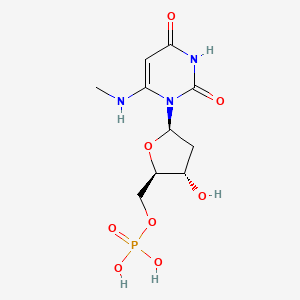
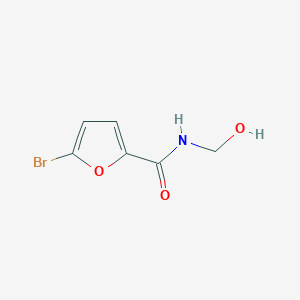
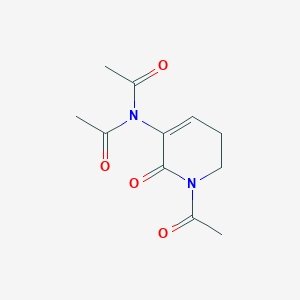
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)

